2,4-Bis-(trifluoromethyl)thiobenzamide

Description

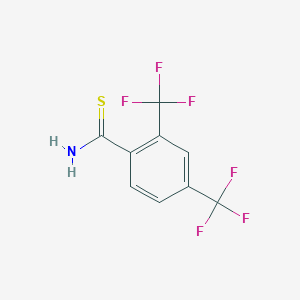

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5F6NS |

|---|---|

Molecular Weight |

273.20 g/mol |

IUPAC Name |

2,4-bis(trifluoromethyl)benzenecarbothioamide |

InChI |

InChI=1S/C9H5F6NS/c10-8(11,12)4-1-2-5(7(16)17)6(3-4)9(13,14)15/h1-3H,(H2,16,17) |

InChI Key |

NIOHXOHOEWBHBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Bis Trifluoromethyl Thiobenzamide

Precursor Synthesis Strategies

The journey to 2,4-bis-(trifluoromethyl)thiobenzamide begins with the synthesis of key intermediates, primarily 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) and its derivatives.

Synthesis of 2,4-Bis(trifluoromethyl)benzaldehyde and Related Intermediates

The synthesis of precursors for this compound often starts from compounds like 2,4-bis(trifluoromethyl)aniline (B1175605) or via reactions involving the introduction of trifluoromethyl groups.

One common precursor is 2,4-bis(trifluoromethyl)aniline . This compound can be synthesized through various methods, including the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with potassium fluoride (B91410) followed by reduction of the nitro groups.

From 2,4-bis(trifluoromethyl)aniline, the corresponding diazonium salt can be generated and subsequently converted to 2,4-bis(trifluoromethyl)benzonitrile (B70483) via the Sandmeyer reaction. This classic reaction utilizes copper(I) cyanide to displace the diazonium group with a nitrile group. google.com The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring, including cyano, halo, and trifluoromethyl groups. electronicsandbooks.comresearchgate.net

Alternatively, 2,4-bis(trifluoromethyl)benzoyl chloride serves as another crucial intermediate. This can be prepared from the corresponding 2,4-bis(trifluoromethyl)benzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Preparation of Thioamide Functionality

The conversion of a carboxylic acid derivative, such as a benzamide (B126) or benzonitrile (B105546), into a thioamide is a key transformation in the synthesis of the target compound.

For the benzamide route, 2,4-bis(trifluoromethyl)benzamide is required. This can be synthesized from 2,4-bis(trifluoromethyl)benzoyl chloride by reaction with ammonia (B1221849) or a protected form of ammonia. A patent describes the preparation of 2-(trifluoromethyl)benzamide (B1329304) by reacting 2-trifluoromethyl benzoyl chloride with aqueous ammonia in cold water. justia.com Another approach involves the catalytic condensation of 2,4-bis(trifluoromethyl)phenyl boronic acid with an amine under microwave conditions. thieme-connect.com

For the benzonitrile route, the nitrile group of 2,4-bis(trifluoromethyl)benzonitrile is directly converted to a thioamide. This can be achieved by reaction with a sulfur source, such as hydrogen sulfide (B99878) or its salts.

Direct Synthesis Routes for this compound

Once the appropriate precursor is in hand, the thioamide group can be introduced through established or novel synthetic methods.

Established Thionation Procedures

The most common method for converting a benzamide to a thiobenzamide (B147508) is through the use of a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used reagent for this purpose. mdpi.comnih.gov The reaction typically involves heating the amide with Lawesson's reagent in an inert solvent like toluene. A chromatography-free workup procedure has been developed to simplify the purification process after thionation with Lawesson's reagent. beilstein-journals.org Fluorous analogs of Lawesson's reagent have also been developed to facilitate product isolation through fluorous solid-phase extraction. researchgate.netnih.gov

Another established thionating agent is phosphorus pentasulfide (P₄S₁₀) . organic-chemistry.org Similar to Lawesson's reagent, it converts the carbonyl group of the amide into a thiocarbonyl group.

For the conversion of nitriles to thioamides, reaction with hydrogen sulfide or its equivalents is a common method. A simple microwave-assisted method utilizes ammonium (B1175870) sulfide in methanol (B129727) to prepare primary thioamides from nitriles in excellent yields. thieme-connect.com

The following table summarizes some established thionation procedures:

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| Benzamide | Lawesson's Reagent | Toluene, reflux | Thioamide | Good to Excellent | nih.govbeilstein-journals.org |

| Benzamide | Phosphorus Pentasulfide | Inert solvent, heat | Thioamide | Good | organic-chemistry.org |

| Benzonitrile | Ammonium Sulfide | Methanol, Microwave | Thioamide | Excellent | thieme-connect.com |

Novel Synthetic Pathways

Recent research has focused on developing new and more efficient methods for thioamide synthesis. One-pot, multi-component reactions are gaining prominence. For instance, the Willgerodt-Kindler reaction, which can be performed under microwave irradiation, allows for the synthesis of thioamides from an aldehyde, an amine, and elemental sulfur in a single step. electronicsandbooks.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic methods for thioamides.

One promising approach is the use of elemental sulfur as the sulfur source in multi-component reactions. chemistryforsustainability.orgmdpi.comresearchgate.net These reactions can often be carried out under catalyst-free and solvent-free conditions, reducing waste and energy consumption. A mild and efficient green protocol for synthesizing thioamides involves the reaction of aldehydes or ketones, secondary amines, and elemental sulfur in a deep eutectic solvent (DES) like choline (B1196258) chloride-urea. rsc.orgrsc.org This method avoids the use of toxic organic solvents and additional catalysts, and the DES can be recycled.

The use of ultrasound and microwave irradiation are other green techniques that can significantly accelerate reaction times and improve yields in thioamide synthesis. sciforum.netutu.ac.inlookchem.comacs.org Ultrasound has been shown to be effective in the synthesis of aryl thioamides from aromatic carboxylic acids and thiourea (B124793) in the presence of a catalyst. utu.ac.in Microwave-assisted synthesis of thioamides from benzylamines and elemental sulfur can be achieved in a solvent-free environment with short reaction times. researchgate.net

The following table highlights some green chemistry approaches for thioamide synthesis:

| Method | Key Features | Reactants | Reference |

| Deep Eutectic Solvent (DES) | Recyclable solvent, catalyst-free | Aldehyde/Ketone, Amine, Elemental Sulfur | rsc.orgrsc.org |

| Ultrasound-Assisted Synthesis | Reduced reaction time, high efficiency | Aromatic Carboxylic Acid, Thiourea | utu.ac.in |

| Microwave-Assisted Synthesis | Rapid, solvent-free | Benzylamine, Elemental Sulfur | researchgate.net |

| Elemental Sulfur in MCRs | Atom-economical, often catalyst-free | Aldehyde, Amine, Sulfur | chemistryforsustainability.orgmdpi.comresearchgate.net |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces environmental impact, cost, and safety hazards. Solvent-free synthesis, often facilitated by mechanochemistry, offers a powerful alternative to traditional solution-phase reactions.

Mechanochemical methods, which use mechanical force (e.g., ball milling) to initiate chemical reactions, have been successfully applied to the synthesis of thioamides. researchgate.netresearchgate.net A common approach is the thionation of the corresponding carboxamide, in this case, 2,4-Bis-(trifluoromethyl)benzamide, using a thionating agent like Lawesson's reagent under solvent-free or liquid-assisted grinding (LAG) conditions. researchgate.net In the LAG technique, a minimal amount of liquid is added to enhance the reaction kinetics without acting as a bulk solvent. researchgate.net

These solvent-minimized protocols have proven effective for a wide array of substrates, often providing yields comparable to or better than those of solution-based methods. researchgate.net The reaction conditions are typically mild, and the procedure is simple, making it an attractive route for synthesizing compounds like this compound.

Table 1: Representative Solvent-Free Thionation of Amides using Lawesson's Reagent

| Starting Amide | Thionating Agent | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzamide | Lawesson's Reagent | Ball Milling (Neat) | 90 min | 95 | researchgate.net |

| Nicotinamide | Lawesson's Reagent | Ball Milling (Neat) | 120 min | 92 | researchgate.net |

| Various Amides | Lawesson's Reagent | Microwave Irradiation (Solvent-Free) | 5-10 min | 85-95 | organic-chemistry.org |

| 2,4-Bis-(trifluoromethyl)benzamide (Proposed) | Lawesson's Reagent | Ball Milling or Microwave | - | - | - |

Metal-Free and Catalyst-Free Methodologies

The avoidance of transition-metal catalysts is another cornerstone of sustainable chemistry, as it circumvents issues related to metal toxicity, cost, and contamination of the final product. Several metal-free and catalyst-free methods have been developed for thioamide synthesis.

One prominent strategy involves the multicomponent reaction of aldehydes, amines, and elemental sulfur, known as the Kindler thioamide synthesis. organic-chemistry.org This method can be adapted for the synthesis of this compound by using 2,4-bis(trifluoromethyl)benzaldehyde, an ammonia source, and elemental sulfur. Recent advancements have enabled this reaction to proceed under microwave irradiation or in water, often without any catalyst. organic-chemistry.org

Another effective metal-free approach involves the direct reaction of nitriles with a sulfur source. For instance, aromatic nitriles can be converted to primary thioamides using reagents like phosphorus pentasulfide or by reacting with thioacetic acid. organic-chemistry.org Therefore, 2,4-bis(trifluoromethyl)benzonitrile could serve as a viable precursor. Furthermore, an operationally simple, metal-free, and catalyst-free protocol has been described for synthesizing pyrazole-conjugated thioamides from aldehydes, secondary amines, and elemental sulfur, highlighting the broad applicability of this approach. beilstein-journals.orgbohrium.com A similar three-component strategy could be envisioned for the target compound.

More specialized metal-free methods include the Friedel-Crafts arylation of isothiocyanates with electron-rich arenes using a Brønsted superacid like triflic acid, which provides a rapid route to certain N-aryl thioamides. rsc.org

Table 2: Overview of Metal-Free and Catalyst-Free Routes to Thioamides

| Precursor Type | Reagents | Key Features | Applicability to Target Compound | Reference |

|---|---|---|---|---|

| Aldehyde | Amine, Elemental Sulfur | Three-component reaction (Kindler) | High; starting from 2,4-bis(trifluoromethyl)benzaldehyde | organic-chemistry.org |

| Nitrile | Phosphorus Pentasulfide or Thioacetic Acid | Direct conversion of nitrile to thioamide | High; starting from 2,4-bis(trifluoromethyl)benzonitrile | organic-chemistry.org |

| Amide | Lawesson's Reagent | Thionation of the corresponding amide | High; starting from 2,4-bis(trifluoromethyl)benzamide | nih.gov |

| Isothiocyanate | Arene, Triflic Acid | Friedel-Crafts type reaction for N-aryl thioamides | Less direct for the primary target thioamide | rsc.org |

Sustainable Reagent Utilization

The principle of sustainable reagent utilization focuses on using raw materials that are renewable, non-toxic, and atom-economical. For the synthesis of thioamides, elemental sulfur (S₈) stands out as a highly sustainable reagent. It is an abundant, inexpensive, and low-toxicity byproduct of the petroleum industry, serving as the sulfur atom source in numerous synthetic protocols, including the Kindler reaction. organic-chemistry.orgorganic-chemistry.org

Water is another exemplary sustainable reagent that can function as a solvent or a mediator in chemical reactions. A greener synthesis of thioamides has been reported where water mediates the reaction between an amine and a sulfur source without the need for catalysts or external energy input, showcasing a highly environmentally friendly process. organic-chemistry.orgorganic-chemistry.org

Table 3: Sustainable Reagents and Processes in Thioamide Synthesis

| Sustainable Component | Role in Synthesis | Example Reaction/Process | Benefit | Reference |

|---|---|---|---|---|

| Elemental Sulfur (S₈) | Sulfur Source | Kindler Thioamide Synthesis | Abundant, low cost, low toxicity | organic-chemistry.org |

| Water (H₂O) | Solvent/Mediator | Aqueous synthesis of thioamides | Environmentally benign, safe, inexpensive | organic-chemistry.orgorganic-chemistry.org |

| Ethylene Glycol | Workup Reagent | Decomposition of Lawesson's reagent byproduct | Enables chromatography-free purification, reduces waste | beilstein-journals.orgnih.gov |

Reaction Pathways and Transformation Chemistry of 2,4 Bis Trifluoromethyl Thiobenzamide

Oxidative Dimerization Reactions

Oxidative dimerization is a common transformation for thioamides, providing a direct route to 3,5-disubstituted-1,2,4-thiadiazoles. This reaction typically involves the formation of a sulfur-sulfur bond followed by cyclization and elimination of hydrogen sulfide (B99878). Various oxidizing agents can be employed to facilitate this transformation.

Formation of 1,2,4-Thiadiazole Derivatives

Common methods for the synthesis of 3,5-diaryl-1,2,4-thiadiazoles from the corresponding thioamides include the use of oxidants such as hypervalent iodine, dimethyl sulfoxide (DMSO) in combination with activating agents, or photocatalytic methods. nih.gov For instance, aryl thioamides can undergo rapid condensation in the presence of methyl bromocyanoacetate to yield 3,5-diaryl-1,2,4-thiadiazoles in high yields. nih.gov

Influence of Trifluoromethyl Substitution on Reactivity and Yield in Dimerization

The presence of trifluoromethyl groups on the aromatic ring is expected to have a significant impact on the oxidative dimerization of thiobenzamides. Trifluoromethyl groups are potent electron-withdrawing substituents, which can decrease the electron density on the thioamide functional group. researchgate.netmdpi.com This electronic effect can influence the susceptibility of the sulfur atom to oxidation, a key step in the dimerization process.

Furthermore, the position of the trifluoromethyl group is crucial. An ortho-substituent, such as the one in the 2-position of 2,4-bis-(trifluoromethyl)thiobenzamide, can exert steric hindrance. Research on the oxidative dimerization of ortho-substituted thiobenzamides has shown that while many derivatives react in high yields, an ortho-trifluoromethyl derivative gave a significantly lower yield of the corresponding 1,2,4-thiadiazole (10%) under specific reaction conditions. nih.gov This suggests that the steric bulk of the CF₃ group in the ortho position may impede the approach of the oxidant and the subsequent dimerization and cyclization steps.

Table 1: Reported Yields for Oxidative Dimerization of Selected Substituted Thiobenzamides

| Substituent on Thiobenzamide | Yield of 1,2,4-Thiadiazole (%) | Reference |

| Unsubstituted | Quantitative | nih.gov |

| 2-Chloro | Quantitative | nih.gov |

| 2-Bromo | Quantitative | nih.gov |

| 2-Iodo | Quantitative | nih.gov |

| 2-Methyl | Quantitative | nih.gov |

| 2-Trifluoromethyl | 10 | nih.gov |

| 4-Chloro | Quantitative | nih.gov |

| 4-Methoxy | Quantitative | nih.gov |

This table is based on data for mono-substituted thiobenzamides and is intended to illustrate the potential influence of substituents. Data for this compound was not available.

Cyclization Reactions

Thiobenzamides are versatile precursors for the synthesis of various sulfur-containing heterocycles through cyclization reactions. These reactions can proceed through either intramolecular or intermolecular pathways, depending on the reaction conditions and the structure of the reactants.

Synthesis of Sulfur-Containing Heterocycles (e.g., Benzothiazoles, Thiazoles)

While specific examples of the cyclization of this compound to form benzothiazoles or thiazoles are not detailed in the available literature, general synthetic routes to these heterocycles often involve thioamide precursors.

Benzothiazoles: The synthesis of benzothiazoles often involves the reaction of a thiobenzamide derivative with a suitable coupling partner or an intramolecular cyclization of an appropriately substituted precursor. researchgate.net For instance, the condensation of 2-aminothiophenols with various carbonyl compounds is a common method. researchgate.net Alternatively, the cyclization of thiobenzanilides can also yield benzothiazoles. researchgate.net The presence of trifluoromethyl groups on the benzoyl moiety of a thiobenzanilide could influence the cyclization process.

Thiazoles: The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring, involving the reaction of an α-haloketone with a thioamide. It is plausible that this compound could serve as the thioamide component in such a synthesis to produce a thiazole with a 2-(2,4-bis(trifluoromethyl)phenyl) substituent.

Intramolecular vs. Intermolecular Cyclizations

The competition between intramolecular and intermolecular cyclization pathways is a key consideration in the synthesis of heterocyclic compounds. The outcome is often dictated by factors such as reaction concentration, the nature of the solvent, and the inherent conformational preferences of the substrate.

In the context of thiobenzamide chemistry, an intramolecular cyclization would require the thiobenzamide to possess a reactive functional group at an appropriate position to facilitate ring closure. For intermolecular cyclizations, the thiobenzamide would react with a separate molecule to form the heterocyclic ring. Theoretical studies on other systems have shown that intermolecular cyclization can be favored by both thermodynamic and kinetic control. nih.gov For a molecule like this compound, which lacks an obvious internal electrophile or nucleophile for intramolecular cyclization, intermolecular reactions would be the more probable pathway for forming larger heterocyclic systems, such as the 1,2,4-thiadiazoles from oxidative dimerization.

Nucleophilic and Electrophilic Reactivity Profiles

The electronic character of the thioamide functional group, and how it is modulated by substituents on the aromatic ring, governs its nucleophilic and electrophilic reactivity.

The thioamide moiety contains both a nucleophilic sulfur atom and an electrophilic carbon atom. The presence of two strongly electron-withdrawing trifluoromethyl groups in this compound is expected to significantly decrease the electron density across the entire molecule.

Nucleophilic Reactivity: The nucleophilicity of the sulfur atom in a thioamide is a key aspect of its reactivity, particularly in reactions such as alkylation and oxidation. The electron-withdrawing effect of the two CF₃ groups in this compound would likely reduce the nucleophilicity of the sulfur atom compared to an unsubstituted thiobenzamide. This decreased nucleophilicity could translate to slower reaction rates in processes that rely on the sulfur acting as a nucleophile.

Radical Reaction Pathways of this compound

The radical chemistry of thioamides, including aromatic derivatives like this compound, offers a versatile platform for the synthesis of complex heterocyclic structures and for the formation of new carbon-sulfur and carbon-carbon bonds. The presence of the thiocarbonyl group, along with the electron-withdrawing trifluoromethyl substituents on the aromatic ring, is expected to influence the reactivity of this compound in radical-mediated transformations. This section explores potential radical reaction pathways, drawing upon established reactivity patterns of analogous thiobenzamides.

General radical reactions of aromatic thioamides are initiated by the formation of radical species either on the sulfur atom, the aromatic ring, or a substituent. These reactions can be triggered by photolysis, thermolysis, or through the use of radical initiators and mediators.

Photochemical Reactions

Aryl thioamides exhibit considerable reactivity in various photochemical reactions. taylorfrancis.com Upon irradiation, the thiocarbonyl group can be excited, leading to subsequent reactions such as cycloadditions and hydrogen abstractions. taylorfrancis.comjst.go.jp

One common photochemical pathway for thioamides is the [2+2] cycloaddition with alkenes to form thietanes. clockss.orgresearchgate.net While simple thioamides are often unreactive, aryl thioamides show significant reactivity in these transformations. taylorfrancis.com Another key photochemical process is hydrogen abstraction by the thiocarbonyl sulfur atom. jst.go.jpresearchgate.net

Oxidative Cyclization

The radical-mediated cyclization of thiobenzamides is a powerful method for the synthesis of sulfur-containing heterocycles. thieme-connect.com Oxidative conditions can promote the formation of radical cations, which then undergo intramolecular cyclization. For instance, the conversion of thiobenzamides to benzothiazoles can be achieved using oxidants like cerium ammonium (B1175870) nitrate (CAN) or phenyliodine(III) bistrifluoroacetate (PIFA). thieme-connect.com This reaction is proposed to proceed through an aryl radical cation intermediate. thieme-connect.com

More recently, photocatalytic oxidative cyclization of aromatic thioamides has been demonstrated to yield 1,2,4-thiadiazoles. rsc.orgrsc.org In a study using Cu₂O rhombic dodecahedra as a photocatalyst, a variety of substituted thiobenzamides were successfully cyclized. rsc.orgrsc.org Notably, a thiobenzamide bearing a trifluoromethyl group provided the corresponding 3,5-disubstituted-1,2,4-thiadiazole in a 76% yield, suggesting that the electron-withdrawing nature of the trifluoromethyl group is compatible with this transformation. rsc.org This suggests that this compound could be a viable substrate for similar photocatalytic cyclizations.

The proposed mechanism for this type of reaction involves the generation of a thioamide radical cation, followed by dimerization and subsequent intramolecular cyclization and aromatization. rsc.org

Radical Addition and Arylation

Aryl radicals, generated from various precursors, can add to the sulfur atom of the thioamide functional group. tandfonline.com This leads to the formation of an adduct radical, which can then undergo further transformations. tandfonline.com A common outcome is the formation of S-arylisothioamides through a cross-disproportionation reaction involving hydrogen abstraction. tandfonline.com This pathway provides a method for the direct arylation of the sulfur atom in thioamides. tandfonline.com

The general reactivity of thioamides in radical reactions is summarized in the table below, which provides a basis for predicting the behavior of this compound.

| Reaction Type | Initiator/Reagent | Intermediate Species | Potential Product Type |

| Photochemical [2+2] Cycloaddition | UV light, Alkene | Excited state thioamide | Thietane |

| Photochemical Hydrogen Abstraction | UV light | Excited state thioamide | Reduced thioamide, Dimerized products |

| Oxidative Cyclization to Benzothiazoles | CAN or PIFA | Aryl radical cation | Substituted benzothiazole |

| Photocatalytic Oxidative Dimerization/Cyclization | Photocatalyst (e.g., Cu₂O), Light | Thioamide radical cation | Substituted 1,2,4-thiadiazole |

| Radical Arylation | Aryl radical source (e.g., diazonium salt) | Adduct radical | S-Arylisothioamide |

Mechanistic Investigations of 2,4 Bis Trifluoromethyl Thiobenzamide Transformations

Elucidation of Reaction Mechanisms via Experimental Techniques

Experimental studies are fundamental to understanding the reaction mechanisms of 2,4-bis-(trifluoromethyl)thiobenzamide. These techniques provide direct evidence of intermediate species and the rate at which reactions proceed.

Spectroscopic Monitoring of Intermediates

The identification and characterization of transient intermediates are crucial for mapping out a reaction pathway. High-resolution spectroscopic techniques are indispensable tools for this purpose. For instance, in reactions involving thioamides, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared Spectroscopy (FTIR) can be employed to monitor the formation and consumption of species over time.

In related studies of thiobenzamides, researchers have successfully utilized these methods. For example, the reaction of thiobenzamide (B147508) with certain electrophiles has been shown to form α-thioiminium salts as intermediates. These species can be characterized by their unique spectroscopic signatures, although their isolation can be challenging due to their reactivity and potential for decomposition in common deuterated solvents used for NMR analysis.

Kinetic Studies

Kinetic studies provide quantitative data on reaction rates, offering insights into the factors that influence the speed of a chemical transformation and the composition of the transition state. By systematically varying parameters such as reactant concentrations, temperature, and catalysts, a rate law can be determined.

For instance, kinetic analysis of reactions involving derivatives of 2,4-bis-(trifluoromethyl)benzaldehyde, a related precursor, has been performed to understand enzyme inhibition. A study on 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) hybrid thiosemicarbazones as prolyl oligopeptidase inhibitors determined the inhibition constant (Ki) to be 13.66 ± 0.0012 μM, indicating a competitive mode of inhibition. nih.gov Such studies, while not directly on the thiobenzamide, highlight the methodologies that can be applied to understand its reactivity.

Computational Mechanistic Studies

Computational chemistry offers a powerful complementary approach to experimental studies, providing detailed energetic and structural information about reaction pathways that may be difficult to observe directly.

Transition State Analysis

The transition state is a critical, high-energy configuration along the reaction coordinate that dictates the kinetic feasibility of a reaction. Computational methods, such as Density Functional Theory (DFT), are used to locate and characterize the geometry and energetic properties of transition states. This analysis helps in understanding the specific atomic motions involved in bond-breaking and bond-forming events.

Energy Profile Calculations

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the energetic landscape of the reaction, allowing for the identification of the rate-determining step and the thermodynamic driving forces. For example, computational studies on the Eschenmoser coupling reaction of thioamides have compared the energy profiles of different pathways, revealing the factors that favor one product over another. beilstein-journals.org

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcome of a reaction is a critical aspect of its mechanism, particularly when chiral centers are formed or modified. The trifluoromethyl groups on the aromatic ring of this compound can exert significant steric and electronic effects, potentially influencing the stereoselectivity of its reactions.

Advanced Applications in Organic Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

There is no available literature describing the use of 2,4-Bis-(trifluoromethyl)thiobenzamide as a foundational component in the synthesis of more complex molecules.

Synthesis of Functionalized Heterocyclic Systems

No research articles or patents were found that document the reaction of This compound to form heterocyclic structures such as thiazoles, thiadiazoles, or other related ring systems.

Incorporation into Fluorine-Containing Architectures

While the two trifluoromethyl groups on the molecule make it a potentially valuable synthon for introducing fluorine, there are no published studies that demonstrate its specific incorporation into larger fluorine-containing molecular architectures. General information exists on the importance of trifluoromethyl groups in medicinal chemistry for enhancing properties like metabolic stability and lipophilicity, but specific examples involving this thiobenzamide (B147508) are absent.

Role in Cross-Coupling Reactions

No data has been published on the participation of This compound as a coupling partner in transition metal-catalyzed cross-coupling reactions. Its potential reactivity at the thioamide functional group or via C-H activation has not been explored in the available literature.

Theoretical and Computational Studies of 2,4 Bis Trifluoromethyl Thiobenzamide

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational freedom around single bonds, known as conformation, are fundamental to a molecule's physical and chemical properties. Computational methods allow for a precise determination of the most stable molecular structure.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. researchgate.net By employing functionals such as B3LYP in conjunction with a suitable basis set like 6-311++G(d,p), the molecular structure corresponding to the minimum energy on the potential energy surface can be located. researchgate.netnih.gov This process of geometry optimization provides key data on bond lengths, bond angles, and dihedral angles.

The optimized structure of 2,4-Bis-(trifluoromethyl)thiobenzamide reveals the spatial orientation of the trifluoromethyl groups and the thioamide moiety relative to the benzene (B151609) ring. The planarity and symmetry of the molecule are key aspects explored during this optimization. ias.ac.in

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 |

| C-C(F3) | 1.51 | |

| C-F | 1.34 | |

| C-C(=S) | 1.50 | |

| C=S | 1.68 | |

| C-N | 1.37 | |

| Bond Angles | C-C-C (aromatic) | 119 - 121 |

| C-C-C(F3) | 120.5 | |

| F-C-F | 107.5 | |

| C-C-N | 117.0 | |

| N-C=S | 123.0 |

Note: The data in this table is representative and based on typical values obtained from DFT calculations for similar molecular structures.

Following geometry optimization, a vibrational frequency analysis is typically performed to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies). researchgate.net These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups. scirp.orgnih.gov For instance, the characteristic stretching frequencies of the C=S, N-H, and C-F bonds can be predicted.

Spectroscopic simulations extend to Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Theoretical calculations of NMR chemical shifts help in the interpretation of experimental spectra, while Time-Dependent DFT (TD-DFT) can be used to simulate electronic transitions observed in UV-Vis spectra. nih.govijcce.ac.ir

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H | Asymmetric Stretch | 3450 |

| N-H | Symmetric Stretch | 3350 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| C-N | Stretch | 1400 |

| C-CF₃ | Stretch | 1270 |

| C=S | Stretch | 1250 |

| C-F | Asymmetric Stretch | 1180 |

| C-F | Symmetric Stretch | 1140 |

Note: These values are illustrative and represent typical frequency ranges for the specified vibrational modes based on DFT calculations.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in molecular orbitals governs the chemical behavior of a molecule. Computational analyses provide valuable insights into the electronic structure and help predict reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the thioamide group, particularly the sulfur and nitrogen atoms, while the LUMO is likely distributed over the aromatic ring and the electron-withdrawing trifluoromethyl groups.

Table 3: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The energy values are representative and based on typical DFT calculations for organic molecules containing similar functional groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. ias.ac.innih.gov It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). ijcce.ac.ir This analysis is particularly useful for understanding hyperconjugative interactions, such as the delocalization of lone pair electrons from nitrogen and sulfur into antibonding orbitals of the aromatic ring.

In this compound, significant stabilization energies are expected from the interaction of the nitrogen lone pair with the π* orbitals of the C=S bond and the aromatic ring. Similarly, interactions involving the π orbitals of the benzene ring and the antibonding orbitals of the C-F bonds can be quantified.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π* (C=S) | 45.2 |

| LP (S) | σ* (C-N) | 5.8 |

| π (C=C) | π* (C=C) | 20.5 |

| LP (F) | σ* (C-C) | 2.1 |

Note: LP denotes a lone pair. The data presented is illustrative of key intramolecular interactions and their typical stabilization energies.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red to yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would show regions of high negative potential around the electronegative sulfur and fluorine atoms. Conversely, the hydrogen atoms of the thioamide group (N-H) would exhibit a positive electrostatic potential, making them potential sites for hydrogen bonding.

Intermolecular Interactions and Crystal Packing Studies

Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental or computational studies detailing the intermolecular interactions and crystal packing of this compound were found. The crystal structure of this specific compound does not appear to have been determined and deposited in publicly accessible databases.

While research exists on the crystal structures of related molecules, such as fluorinated thiobenzamides and compounds with trifluoromethyl groups, a direct analysis of this compound is not available. Studies on similar compounds indicate that the presence of trifluoromethyl groups and a thioamide moiety would likely lead to a variety of intermolecular interactions. These could include conventional N-H···S hydrogen bonds, as well as weaker C-H···S, C-H···F, and potentially C-F···π or F···F interactions, which are known to influence the crystal packing of organofluorine compounds.

Without experimental crystallographic data—such as unit cell dimensions, space group, and atomic coordinates—or specific computational models, a detailed description of the intermolecular interactions and the creation of data tables on bond lengths and angles for this compound cannot be provided.

Derivatization Strategies for Advanced Analytical Characterization

Enhancement of Volatility for Chromatographic Analysis

Gas chromatography (GC) is a powerful analytical technique that requires analytes to be volatile and thermally stable. research-solution.com The thioamide group (-CSNH₂) in 2,4-bis-(trifluoromethyl)thiobenzamide is polar and capable of forming intermolecular hydrogen bonds, which reduces its volatility and can lead to poor peak shape and adsorption issues within the GC system. research-solution.com To overcome these limitations, derivatization techniques are employed to replace the active hydrogens on the nitrogen atom with less polar groups. libretexts.org

Silylation is a common and effective derivatization method that involves replacing active hydrogen atoms in functional groups like amines, amides, and thiols with a trimethylsilyl (B98337) (TMS) group. taylorandfrancis.comsigmaaldrich.com This process significantly reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility and making it more amenable to GC analysis. taylorandfrancis.com For this compound, the two hydrogen atoms on the amide nitrogen are the primary targets for silylation.

Several powerful silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most widely used due to their high reactivity. numberanalytics.comcovachem.com These reagents react with the thioamide to form mono- or di-silylated derivatives. The reaction is typically carried out by heating the analyte with an excess of the silylating reagent in an appropriate aprotic solvent. A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent, especially for less reactive or sterically hindered groups. sigmaaldrich.com

The general reaction for the silylation of this compound can be represented as follows:

Reactant: this compound

Reagent: BSTFA (+ TMCS catalyst)

Product: 2,4-Bis-(trifluoromethyl)phenyl-N,N-bis(trimethylsilyl)carbothioamide

The resulting TMS derivative is significantly more volatile and less polar, leading to improved peak shape and reduced retention times in GC analysis.

Table 1: Comparison of Silylating Reagents for Thioamide Derivatization

| Reagent | Common Abbreviation | Reactivity Order with Functional Groups | Byproducts | Notes |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohol > Phenol > Carboxylic Acid > Amine > Amide | Volatile and neutral | A versatile and commonly used reagent. covachem.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Similar to BSTFA | Volatile and neutral | Considered one of the most powerful silylating reagents. covachem.com |

| Hexamethyldisilazane | HMDS | Less reactive than BSTFA/MSTFA | Ammonia (B1221849) | Often used with a catalyst like TMCS. wikipedia.org |

| Trimethylsilylimidazole | TMSI | Highly reactive with hydroxyls | Imidazole (non-volatile) | Potent and selective for certain functional groups. obrnutafaza.hr |

This table is generated based on general knowledge of derivatization reagents and their typical applications.

Fluoroacylation is another key derivatization strategy that not only increases volatility but also significantly enhances the detectability of the analyte, particularly when using an electron capture detector (ECD). gcms.czjfda-online.com The ECD is highly sensitive to compounds containing electronegative atoms like fluorine. Given that this compound already contains six fluorine atoms, introducing additional fluorine atoms through derivatization can further amplify the detector response.

Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are commonly used for acylation. obrnutafaza.hrgcms.cz These reagents react with the amine part of the thioamide group to form stable and highly volatile fluoroacyl derivatives. gcms.cz The reaction involves the substitution of the active hydrogens on the nitrogen with a perfluoroacyl group.

The benefits of fluoroacylation include:

Increased Volatility: The resulting derivatives are less polar and more volatile. gcms.cz

Enhanced ECD Response: The introduction of multiple fluorine atoms leads to a significantly stronger signal with an electron capture detector.

Improved Mass Spectra: These derivatives often produce characteristic fragmentation patterns in mass spectrometry, aiding in structural confirmation. jfda-online.com

Table 2: Common Fluoroacylating Reagents and Their Properties

| Reagent | Abbreviation | Number of Fluorine Atoms Added | Relative Volatility of Derivative | ECD Sensitivity Enhancement |

| Trifluoroacetic anhydride | TFAA | 3 | High | Good |

| Pentafluoropropionic anhydride | PFPA | 5 | Very High | Excellent |

| Heptafluorobutyric anhydride | HFBA | 7 | Extremely High | Superior |

This table illustrates the general properties and effects of common fluoroacylating reagents.

Strategies for Specific Functional Group Labeling

Specific functional group labeling aims to introduce a tag into the molecule that imparts a desirable property for a particular analytical method. For this compound, the primary target for labeling is the thioamide functional group due to its unique reactivity compared to a standard amide. nih.govchemrxiv.org Thioamides are known to be more reactive towards both nucleophiles and electrophiles than their amide counterparts. nih.gov

Derivatization strategies can be designed to exploit the reactivity of the sulfur atom or the nitrogen atom. For instance, in the context of liquid chromatography (LC), a chromophore or fluorophore could be attached to the thioamide group to enhance detection by UV-Vis or fluorescence detectors. libretexts.org Reagents containing these tags can be designed to react specifically with the primary amine of the thioamide.

For techniques like LC-MS, derivatization can be used to introduce a permanently charged group or a group that is easily ionizable, thereby improving the ionization efficiency in the mass spectrometer's source. nih.gov This is particularly useful for enhancing sensitivity in electrospray ionization (ESI) mass spectrometry.

Integration with Mass Spectrometry Techniques (e.g., GC-MS, LC-MS)

Derivatization is a powerful tool when integrated with mass spectrometry (MS), as it can improve both the chromatographic separation and the mass spectrometric detection of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, silylation is the most common derivatization technique. numberanalytics.com The formation of TMS derivatives of this compound not only improves its chromatographic properties but also yields characteristic mass spectra. The fragmentation of TMS derivatives often follows predictable pathways, which can be invaluable for structural elucidation. nih.gov For example, the mass spectrum of the silylated derivative would be expected to show a molecular ion peak corresponding to the derivatized molecule, along with characteristic fragment ions resulting from the loss of methyl groups or the entire TMS moiety. This provides a high degree of confidence in the identification of the compound.

Table 3: Hypothetical GC-MS Data for Derivatized this compound

| Compound | Derivatization | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | None | 15.2 | (Underivatized mass) |

| TMS-derivatized | Silylation (BSTFA) | 12.8 | (M+), (M-15)+, 73 |

| PFP-derivatized | Fluoroacylation (PFPA) | 11.5 | (M+), (M-CF₃CF₂)+, (CF₃CF₂CO)+ |

This table presents hypothetical data to illustrate the expected changes in retention time and mass fragmentation upon derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS): While this compound may be analyzed directly by LC-MS, derivatization can still offer significant advantages, particularly for improving ionization efficiency and sensitivity. researchgate.net As mentioned, labeling the thioamide group with a reagent that contains a readily ionizable functional group can enhance the signal in ESI-MS. This is crucial for trace-level analysis where achieving low limits of detection is essential. Furthermore, derivatization can be used to improve the chromatographic separation in reversed-phase LC by altering the polarity of the analyte.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Pathways

The reactivity of thiobenzamides is rich, but the specific influence of the dual trifluoromethyl substitution in 2,4-Bis-(trifluoromethyl)thiobenzamide remains largely uncharted territory. Future research could focus on several promising areas:

Novel Cyclization Strategies: While the oxidative cyclization of related trifluoromethylated thiobenzanilides to form benzothiazoles has been explored, the pathways for this compound could be significantly different. lookchem.com The strong electron-withdrawing nature of the CF3 groups could alter the electronic properties of the aromatic ring and the thioamide, potentially enabling new intramolecular cyclization reactions to access novel heterocyclic scaffolds. Investigations could target the synthesis of unique trifluoromethyl-substituted quinazolines or other N-fused heterocycles.

Metal-Catalyzed Cross-Coupling Reactions: The thioamide group can participate in various cross-coupling reactions. Future studies could explore its use as a coupling partner in reactions like Suzuki, Heck, or Sonogashira couplings, using the sulfur atom as a handle for C-S or C-C bond formation. This could provide a direct route to complex molecules that are otherwise difficult to synthesize.

C-H Activation and Functionalization: The aromatic ring of this compound presents multiple sites for C-H activation. Research into regioselective functionalization directed by the thioamide group could yield a diverse library of derivatives. Rhodium or palladium catalysis, which has been successful in C-H functionalization of other benzamides, could be a fruitful starting point for these investigations. researchgate.net

A summary of potential reactivity pathways to be explored is presented in the table below.

| Reaction Type | Potential Reagents/Catalysts | Target Products |

| Oxidative Cyclization | Hypervalent iodine reagents, CAN | Novel Benzothiazoles, Quinolines |

| Cross-Coupling | Palladium, Copper, or Nickel catalysts | Biaryls, Alkynylated derivatives |

| C-H Functionalization | Rhodium(III), Palladium(II) catalysts | Ortho-functionalized thiobenzamides |

Development of Asymmetric Synthesis Applications

The development of synthetic methods to create chiral molecules is a cornerstone of modern chemistry, particularly for pharmaceuticals and agrochemicals. This compound could serve as a valuable building block in this field.

Future research should investigate the use of this compound as a substrate in organocatalytic asymmetric reactions. For instance, asymmetric Michael additions to α,β-unsaturated systems derived from the thiobenzamide (B147508) could lead to chiral thioamides with high enantioselectivity. researchgate.net The development of chiral ligands derived from this compound is another promising direction. The thioamide nitrogen and sulfur atoms can act as coordination sites for metals, and the rigid, sterically defined backbone could create an effective chiral environment for catalysis. Such ligands could be applied in a range of asymmetric transformations, including hydrogenations, cycloadditions, and allylic alkylations.

| Application Area | Synthetic Strategy | Potential Outcome |

| Chiral Substrate | Asymmetric Michael Addition, Aldol reactions | Enantioenriched thioamide derivatives |

| Chiral Ligand Design | Coordination with transition metals (Rh, Ir, Pd) | Novel catalysts for asymmetric hydrogenation or C-C bond formation |

| Asymmetric Cycloaddition | [3+2] Cycloaddition reactions | Spirocyclic compounds with multiple stereocenters nih.gov |

Advanced Materials Science Applications

The high fluorine content of this compound suggests its potential utility in materials science, an area that remains completely unexplored for this compound. The trifluoromethyl groups can impart unique properties such as thermal stability, lipophilicity, and altered electronic characteristics.

Fluorinated Polymers: The compound could be explored as a monomer or an additive in the synthesis of specialty polymers. Incorporation of the 2,4-bis(trifluoromethyl)phenyl moiety could enhance the thermal resistance, chemical inertness, and dielectric properties of materials like polyamides or polyimides.

Organic Electronics: Thioamides and benzothiazoles are known components in organic semiconductors and light-emitting diodes (OLEDs). The electronic properties conferred by the two CF3 groups could be harnessed to develop novel n-type organic semiconductors or emissive materials with tailored band gaps.

Functional Surfaces and Coatings: Thiobenzamide derivatives have been investigated for their ability to act as corrosion inhibitors by forming a protective layer on metal surfaces. fluoromart.com Future work could assess the efficacy of this compound in creating robust, hydrophobic, and corrosion-resistant coatings on various substrates.

Integration with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly benefiting from the adoption of flow chemistry and automated platforms to improve efficiency, safety, and scalability. Applying these technologies to the synthesis and derivatization of this compound represents a significant future research direction.

Flow chemistry could enable the safe and controlled synthesis of the target compound, particularly if hazardous reagents or exothermic reactions are involved. nih.govbioduro.com Continuous-flow processing would allow for precise control over reaction parameters, potentially leading to higher yields and purities compared to batch synthesis. researchgate.net Furthermore, integrating flow reactors with automated purification and analysis systems would facilitate high-throughput screening of reaction conditions. rsc.orgresearchgate.net This approach would be invaluable for rapidly exploring the undiscovered reactivity pathways mentioned in section 9.1, allowing for the generation of large libraries of this compound derivatives for biological or materials science screening.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,4-Bis-(trifluoromethyl)thiobenzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and amidation. For example, thiobenzamide derivatives are synthesized via coupling reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation . Solvent selection (e.g., DMF or THF) and stoichiometric ratios of trifluoromethylating agents are critical for optimizing yields. Reaction progress is monitored using HPLC to assess intermediate purity and NMR spectroscopy for structural confirmation .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential for confirming the positions of trifluoromethyl groups and the thiobenzamide backbone . X-ray crystallography using programs like SHELXL can resolve crystal structures, particularly for assessing bond angles and intermolecular interactions . Mass spectrometry (MS) and elemental analysis further verify molecular weight and composition .

Q. What are the key reactivity patterns of the thiobenzamide moiety in this compound?

- Methodological Answer : The thiobenzamide group participates in cyclization and cross-coupling reactions. For instance, under oxidative conditions (e.g., using TBAP as a catalyst), it forms 1,2,4-thiadiazoles, a reaction pathway confirmed by isolating intermediates and analyzing their spectral data . The electron-withdrawing trifluoromethyl groups enhance electrophilic reactivity, enabling regioselective substitutions .

Advanced Research Questions

Q. How do electronic effects of trifluoromethyl substituents influence reaction mechanisms and product yields?

- Methodological Answer : Computational studies (e.g., DFT calculations) reveal that the strong electron-withdrawing nature of -CF₃ groups stabilizes transition states in nucleophilic aromatic substitutions, improving reaction efficiency. Experimental data from analogous compounds (e.g., 4-methoxy- or 3-alkoxy-substituted thiobenzamides) show yields ranging from 58% to 64%, with substituent position dictating steric and electronic outcomes . Kinetic studies under varying pH and temperature conditions can further elucidate substituent effects.

Q. What biological interactions or metabolic pathways involve this compound?

- Methodological Answer : Radiolabeling (e.g., ¹⁴C or ¹³C isotopes) is used to track metabolic pathways. For example, studies on thiobenzamide derivatives demonstrate hepatic metabolism generating reactive intermediates (e.g., sulfenic acids), which form adducts with proteins, contributing to cytotoxicity . In vitro assays (e.g., cytochrome P450 inhibition studies) and in vivo toxicity models (rodent hepatotoxicity screens) are critical for mapping metabolic fate .

Q. How can computational modeling predict the physicochemical or pharmacological properties of this compound?

- Methodological Answer : Molecular docking simulations (e.g., using AutoDock Vina) assess binding affinity to target proteins (e.g., enzymes or receptors). QSAR models correlate structural features (e.g., Hammett σ values for -CF₃ groups) with solubility or logP values . Spectroscopic data (e.g., IR or UV-Vis) combined with DFT calculations predict electronic transitions and stability under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.